2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
It is known to be a non-cleavable linker used in the synthesis of ADCs
Cellular Effects
As a linker in ADCs, it may influence cell function indirectly through the drug it helps to deliver
Molecular Mechanism
As a linker in ADCs, it may facilitate the binding interactions between the drug and its target
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQOCPXVAZTWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Pentynoic acid succinimidyl ester used in conjunction with poly(N-isopropylacrylamide) (PNIPAAm) for DNA sensing?
A1: 4-Pentynoic acid succinimidyl ester plays a crucial role in linking single-stranded DNA (ssDNA) to PNIPAAm brushes, ultimately enabling DNA detection. This compound possesses a succinimidyl ester group, known for its reactivity towards primary amines. [] Researchers exploit this reactivity to covalently attach 4-Pentynoic acid succinimidyl ester to the amine group of a modified ssDNA probe. This ssDNA probe then undergoes a "click" reaction with azido-terminated PNIPAAm brushes grafted onto a gold surface. [] This creates a PNIPAAm-b-ssDNA copolymer brush, the core component of the DNA sensor.
Q2: How does the presence of 4-Pentynoic acid succinimidyl ester contribute to the sensitivity of the DNA sensor?
A2: While 4-Pentynoic acid succinimidyl ester primarily acts as a linker, its presence indirectly contributes to the sensor's sensitivity. The "click" reaction facilitated by this compound ensures a stable covalent bond between the PNIPAAm and ssDNA. [] This stability is crucial for forming a homogeneous complex where bio-multiple hydrogen bonds (BMHBs) enhance proton transfer, leading to a decreased resistivity in the system. [] When target DNA hybridizes with the probe, this homogeneity is disrupted, significantly increasing the resistivity and signaling DNA detection. Therefore, the stable linkage provided by 4-Pentynoic acid succinimidyl ester is essential for the sensor's ability to detect these subtle resistivity changes and consequently, the presence of target DNA.
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